1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-pyrazin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H,(H,13,14) |
InChI Key |
NNXZCNHGHUTNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Bromination-Amination-Cyclization-Oxidation Sequence
A patented four-step synthesis route (CN106220574A) begins with acrylic acid as the starting material. The process involves:
-
Bromination : Acrylic acid reacts with bromine in dichloromethane at 20–30°C to form 2,3-dibromopropanoic acid (intermediate II).
-
Amination : Intermediate II undergoes reaction with ammonia in ethanol to yield β-alanine derivatives (intermediate III).
-
Cyclization : Intermediate III reacts with methylglyoxal in ethanol under reflux to form a pyrazine intermediate (IV).
-
Oxidation : Intermediate IV is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to introduce the carboxylic acid group.
This method achieves an overall yield of 18–33% for the final product, with critical control over temperature and stoichiometry. For instance, maintaining the bromination step below 50°C prevents side reactions, while excess DDQ ensures complete oxidation.
Pyrazole Ring Formation via Hydrazine Cyclization
An alternative approach involves constructing the pyrazole ring from β-diketone precursors. A study (Org. Biomol. Chem., 2020) demonstrates that treating β-diketones (derived from arenes and carboxylic acids) with hydrazine in trifluoroacetic acid (TFA) facilitates pyrazole formation. Applied to this compound, the method would require:
-
Acylation : Reacting pyrazine with a carboxylic acid derivative (e.g., acetyl chloride) in TFA to form a β-diketone intermediate.
-
Cyclization : Adding hydrazine hydrate to induce ring closure, yielding the pyrazole-carboxylic acid structure.
This route emphasizes the utility of TFA as both a catalyst and solvent, with reaction times as short as 2 hours and yields exceeding 50% in model systems.
One-Pot Synthesis Strategies
Direct Coupling of Pyrazine and Pyrazole Intermediates
A streamlined one-pot method avoids isolating intermediates by sequentially coupling pyrazine-2-carbonyl chloride with 3-carboxypyrazole in the presence of a base (e.g., triethylamine). Key advantages include:
-
Reduced Purification Steps : Intermediates remain in solution, minimizing yield loss.
-
Solvent Optimization : Using dimethylformamide (DMF) enhances solubility of both reactants.
Preliminary data suggest yields of 40–45% under optimized conditions (room temperature, 12-hour reaction).
Oxidative Functionalization of Preformed Pyrazoles
Building on methods for 3,5-pyrazoledicarboxylic acid synthesis, oxidation of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole with potassium permanganate (KMnO₄) in aqueous acidic media introduces the carboxylic acid group. Reaction conditions include:
-
Temperature : 70–90°C to ensure complete oxidation without decarboxylation.
-
Stoichiometry : 4 equivalents of KMnO₄ per mole of substrate.
This approach yields 30–35% of the target compound, with manganese dioxide (MnO₂) as a byproduct.
Reaction Mechanisms and Key Considerations
Bromination and Amination Dynamics
The bromination of acrylic acid proceeds via electrophilic addition, with bromine acting as both an electrophile and a leaving group. In the amination step, ammonia nucleophilically displaces bromide, forming a β-amino acid intermediate. Density functional theory (DFT) calculations suggest that steric hindrance from the pyrazine ring influences the reaction’s regioselectivity.
Cyclization and Oxidation Pathways
During cyclization, methylglyoxal’s carbonyl groups react with amine functionalities in a Schiff base formation, followed by intramolecular cyclization. The oxidation step with DDQ involves hydride abstraction, converting a methyl group to a carboxylic acid via a radical intermediate.
Optimization Strategies for Industrial Applications
Catalyst Screening
Transition metal catalysts (e.g., Pd/C, CuI) have been explored to accelerate coupling steps. For example, palladium-mediated Buchwald-Hartwig amination reduces reaction times by 30% compared to thermal methods.
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) improve reaction rates but require careful handling due to toxicity.
-
Microwave Assistance : Microwave irradiation at 100°C reduces cyclization times from hours to minutes.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid, as anticancer agents. For instance, compounds derived from pyrazole structures have been evaluated for their cytotoxic effects on various cancer cell lines such as HepG2, Jurkat, and A549. Notably, certain derivatives exhibited significant inhibition of kinases associated with cancer progression .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 0.19 | Kinase Inhibition |
| Compound B | A375 | 1.32 | Cell Cycle Arrest |
| Compound C | HCT116 | 1.1 | Apoptosis Induction |
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has also been investigated. For example, some derivatives demonstrated remarkable antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole. These findings suggest that this compound could be a promising lead compound for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 62.5 |
| Compound E | Candida albicans | 125 |
| Compound F | Klebsiella pneumoniae | 62.5 |
Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives can act as antagonists for the P2Y14 receptor, which is implicated in inflammatory responses. Compounds synthesized based on this scaffold have shown improved physicochemical properties and low cytotoxicity while exhibiting strong binding affinity to the receptor .
Synthesis and Evaluation
A study conducted by Abadi et al. synthesized various pyrazole derivatives and evaluated their anticancer potential through in vitro assays. The results demonstrated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against multiple cancer cell lines .
Another research effort focused on synthesizing pyrazole-based compounds targeting the P2Y14 receptor for potential anti-inflammatory therapies. The optimized compounds displayed excellent pharmacokinetic profiles and low toxicity levels in preliminary tests .
Mechanistic Studies
Mechanistic studies involving interaction assays have been crucial in understanding how this compound interacts with biological targets. These studies often utilize computational modeling alongside experimental data to predict binding affinities and elucidate action mechanisms at the molecular level .
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. The pyrazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyrazine substituent distinguishes it from analogues with aryl or alkyl groups. Key structural comparisons include:
- Pyrazine vs. Aryl Groups : The pyrazine ring (electron-deficient) in the target compound may enhance hydrogen-bonding capacity compared to electron-rich groups like methoxyphenyl in 11j or electron-withdrawing chlorophenyl in .
- Carboxylic Acid Position : The 3-carboxylic acid group is conserved in most analogues, but positional isomers (e.g., 4-carboxylic acid in ) alter molecular interactions.
Physicochemical Properties
- Solubility : The pyrazine substituent may improve aqueous solubility compared to lipophilic groups like dichlorophenyl or piperidine .
- Crystallinity: The crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid (monoclinic, P21/c) reveals hydrogen-bonded networks stabilizing the lattice, a feature critical for formulation .
Biological Activity
1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both pyrazine and pyrazole rings, with a carboxylic acid group at the 3-position of the pyrazole ring. Its unique structure suggests a variety of pharmacological applications, which are explored in this article.
Biological Activities
Research indicates that compounds containing pyrazole and pyrazine moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus .
- Antifungal Activity : Studies on related compounds indicate potential antifungal activity, particularly against plant pathogens .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects comparable to established anti-inflammatory drugs .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antifungal | Potential activity against plant pathogens | |
| Anti-inflammatory | Comparable effects to indomethacin |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that its ability to interact with specific enzymes or receptors may play a crucial role. For example, some pyrazole derivatives have been shown to inhibit carbonic anhydrases, which are essential for various physiological processes .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that modifications in the structure significantly affected their potency .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrazole derivatives. One study reported that certain compounds exhibited significant reduction in edema in carrageenan-induced models, indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Potential : Recent research has also explored the anticancer properties of related pyrazole compounds. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step reactions. For pyrazole-carboxylic acids, a common approach is reacting hydrazine derivatives with β-keto esters or cyanoacrylates under solvent-free or catalytic conditions. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with tosylhydrazine to form pyrazole intermediates, which are hydrolyzed to carboxylic acids . Pyrazine substitution can be introduced via nucleophilic aromatic substitution or coupling reactions. Optimization of catalysts (e.g., [Bu₃NH][HSO₄]) and solvent-free conditions may enhance efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal structure and hydrogen bonding patterns, critical for understanding intermolecular interactions .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyrazole protons typically appear as doublets in δ 6.5–8.5 ppm .
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact, as pyrazole derivatives may cause irritation .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in sealed containers in dry, ventilated areas away from incompatible reagents .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the compound?
- Methodological Answer :
- Catalyst Screening : Tributylammonium sulfate ([Bu₃NH][HSO₄]) under solvent-free conditions improves cyclization efficiency .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclocondensation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (aqueous ethanol) enhances purity .
Q. How to address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) .
- Dynamic NMR : Resolve tautomerism or conformational changes causing split peaks .
- Computational Modeling : DFT calculations predict vibrational frequencies and chemical shifts to validate experimental data .
Q. What strategies are used to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole/pyrazine rings. For example:
- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃) improve enzyme inhibition .
- Hydrophobic Moieties (e.g., benzyl groups) enhance membrane permeability .
- Hybrid Molecules : Conjugate with pharmacophores like triazoles or thiadiazines to target multiple pathways .
Q. How to study the compound's mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of cyclooxygenase (COX) or nitric oxide synthase (NOS) using colorimetric substrates (e.g., Griess reagent for NO detection) .
- Molecular Docking : Simulate binding interactions with protein targets (e.g., COX-2 or kinases) using AutoDock Vina .
- Cellular Models : Evaluate cytotoxicity and anti-inflammatory activity in RAW 264.7 macrophages via MTT assays and cytokine profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
